molecular formula C27H28FNO3 B3993145 N-[3-(2H-1,3-BENZODIOXOL-5-YL)-4-PHENYLBUTYL]-N-[(2-FLUOROPHENYL)METHYL]PROPANAMIDE

N-[3-(2H-1,3-BENZODIOXOL-5-YL)-4-PHENYLBUTYL]-N-[(2-FLUOROPHENYL)METHYL]PROPANAMIDE

Cat. No.: B3993145
M. Wt: 433.5 g/mol
InChI Key: GYSIMHAPUDUGFS-UHFFFAOYSA-N
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Description

N-[3-(2H-1,3-Benzodioxol-5-yl)-4-phenylbutyl]-N-[(2-fluorophenyl)methyl]propanamide is a complex organic compound with a unique structure that combines a benzodioxole moiety with a phenylbutyl chain and a fluorophenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2H-1,3-benzodioxol-5-yl)-4-phenylbutyl]-N-[(2-fluorophenyl)methyl]propanamide typically involves multiple steps, starting with the preparation of the benzodioxole and phenylbutyl intermediates. The key steps include:

    Formation of the Benzodioxole Intermediate: This involves the reaction of catechol with formaldehyde to form the benzodioxole ring.

    Synthesis of the Phenylbutyl Chain: This can be achieved through a Friedel-Crafts alkylation reaction, where benzene is alkylated with a suitable butyl halide.

    Coupling of Intermediates: The benzodioxole and phenylbutyl intermediates are coupled using a suitable coupling reagent, such as a Grignard reagent or a lithium halide.

    Introduction of the Fluorophenylmethyl Group: This step involves the reaction of the coupled intermediate with a fluorophenylmethyl halide under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for the coupling steps and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-[3-(2H-1,3-benzodioxol-5-yl)-4-phenylbutyl]-N-[(2-fluorophenyl)methyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenylmethyl group, using reagents such as sodium hydroxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)

    Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu)

Major Products

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

N-[3-(2H-1,3-benzodioxol-5-yl)-4-phenylbutyl]-N-[(2-fluorophenyl)methyl]propanamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders and cancer.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Research: The compound is used in studies investigating its effects on various biological pathways and its potential as a biochemical tool.

Mechanism of Action

The mechanism of action of N-[3-(2H-1,3-benzodioxol-5-yl)-4-phenylbutyl]-N-[(2-fluorophenyl)methyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole moiety is known to interact with certain enzymes, potentially inhibiting their activity. The fluorophenylmethyl group may enhance the compound’s binding affinity to its targets, leading to more potent biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-{4-[(2E)-3-(2H-1,3-benzodioxol-5-yl)prop-2-enoyl]phenyl}quinoline-3-carboxamide
  • 1-(benzo[d][1,3]dioxol-5-yl)-2-(dimethylamino)pentan-1-one
  • 3-(1,3-benzodioxol-5-yl)-2-methylpropanal

Uniqueness

N-[3-(2H-1,3-benzodioxol-5-yl)-4-phenylbutyl]-N-[(2-fluorophenyl)methyl]propanamide is unique due to the combination of its benzodioxole, phenylbutyl, and fluorophenylmethyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-[3-(1,3-benzodioxol-5-yl)-4-phenylbutyl]-N-[(2-fluorophenyl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28FNO3/c1-2-27(30)29(18-23-10-6-7-11-24(23)28)15-14-22(16-20-8-4-3-5-9-20)21-12-13-25-26(17-21)32-19-31-25/h3-13,17,22H,2,14-16,18-19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYSIMHAPUDUGFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N(CCC(CC1=CC=CC=C1)C2=CC3=C(C=C2)OCO3)CC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[3-(2H-1,3-BENZODIOXOL-5-YL)-4-PHENYLBUTYL]-N-[(2-FLUOROPHENYL)METHYL]PROPANAMIDE
Reactant of Route 2
Reactant of Route 2
N-[3-(2H-1,3-BENZODIOXOL-5-YL)-4-PHENYLBUTYL]-N-[(2-FLUOROPHENYL)METHYL]PROPANAMIDE
Reactant of Route 3
Reactant of Route 3
N-[3-(2H-1,3-BENZODIOXOL-5-YL)-4-PHENYLBUTYL]-N-[(2-FLUOROPHENYL)METHYL]PROPANAMIDE
Reactant of Route 4
N-[3-(2H-1,3-BENZODIOXOL-5-YL)-4-PHENYLBUTYL]-N-[(2-FLUOROPHENYL)METHYL]PROPANAMIDE
Reactant of Route 5
N-[3-(2H-1,3-BENZODIOXOL-5-YL)-4-PHENYLBUTYL]-N-[(2-FLUOROPHENYL)METHYL]PROPANAMIDE
Reactant of Route 6
N-[3-(2H-1,3-BENZODIOXOL-5-YL)-4-PHENYLBUTYL]-N-[(2-FLUOROPHENYL)METHYL]PROPANAMIDE

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